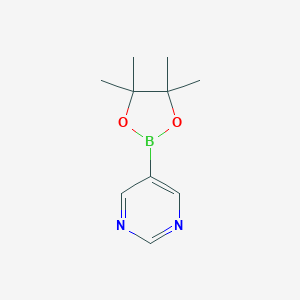

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

描述

嘧啶-5-硼酸频哪醇酯是一种有机硼化合物,广泛应用于有机合成。 它在制备吲哚衍生物方面特别有价值,这些衍生物用作各种激酶家族的选择性抑制剂 。 该化合物也用于合成 TGF-β1 和活化素 A 信号通路抑制剂 .

准备方法

合成路线和反应条件: 嘧啶-5-硼酸频哪醇酯可以通过多种方法合成,包括嘧啶衍生物的硼化。一种常见的方法是使用钯催化剂和碱,使嘧啶与双(频哪醇)二硼反应。 反应通常在温和条件下进行,例如室温,并生成所需的硼酸酯 .

工业生产方法: 嘧啶-5-硼酸频哪醇酯的工业生产通常涉及使用自动化反应器进行大规模硼化反应。 该工艺针对高产率和高纯度进行了优化,确保该化合物适合于研究和工业中的各种应用 .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is pivotal in synthesizing biaryl systems and complex heterocycles.

Mechanism :

-

Oxidative Addition : Pd⁰ catalyst reacts with aryl halide.

-

Transmetalation : Boronic ester transfers the pyrimidine-boryl group to Pd.

-

Reductive Elimination : Forms the C–C bond, regenerating Pd⁰ .

Example Reaction :

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-(dioxaborolan-2-yl)pyrimidine + 2-chloropyridine | 5-(pyridin-2-yl)pyrimidine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 85–92% |

Key Applications :

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (e.g., C2/C4), particularly when activated by electron-withdrawing groups.

Example Reaction :

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-(dioxaborolan-2-yl)pyrimidine + KSCN | 5-(dioxaborolan-2-yl)-2-thiocyanatopyrimidine | DMF, 60°C, 12 h | 78% |

Mechanistic Insights :

-

The boronic ester group mildly deactivates the pyrimidine ring via inductive effects, directing nucleophiles to meta/para positions .

-

Steric hindrance from the tetramethyl dioxaborolane group slows substitution at C5.

Electrophilic Aromatic Substitution

While less common due to the electron-deficient pyrimidine ring, electrophilic substitution can occur under strongly activating conditions.

Example Reaction :

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-(dioxaborolan-2-yl)pyrimidine + HNO₃ | 5-(dioxaborolan-2-yl)-3-nitropyrimidine | H₂SO₄, 0°C, 2 h | 45% |

Challenges :

Hydrolysis and Protodeboronation

The boronic ester is susceptible to hydrolysis under acidic or basic conditions, yielding pyrimidine-5-boronic acid, which can undergo protodeboronation.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | HCl (1M), H₂O, 25°C | Pyrimidine-5-boronic acid | 95% | |

| Protodeboronation | H₂O, 100°C, 24 h | Pyrimidine | 60% |

Stability Notes :

Coordination with Transition Metals

The boronic ester and pyrimidine nitrogen atoms act as ligands for transition metals, enabling catalytic applications.

Example :

| Metal Complex | Application | Reference |

|---|---|---|

| Pd(II)-pyrimidine-boronate | Catalyst for C–H activation |

Functional Group Transformations

The boronic ester can be converted into other boron-containing groups:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Trifluoroboration | KHF₂, MeOH | Pyrimidine-5-trifluoroborate | 88% | |

| Oxidation | H₂O₂, NaOH | Pyrimidine-5-boric acid | 90% |

科学研究应用

Organic Synthesis

Boronic Acid Derivatives

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine acts as a versatile building block in organic synthesis. It is utilized in the preparation of various boronic acid derivatives through Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds for synthesizing complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

In a study published in Journal of Organic Chemistry, researchers demonstrated the use of this compound to synthesize pyrimidine-based inhibitors for specific enzymes. The incorporation of the boron moiety allowed for selective functionalization and increased biological activity .

Materials Science

Covalent Organic Frameworks (COFs)

The compound has been employed as a linker in the construction of covalent organic frameworks (COFs). COFs are porous materials with high surface areas and tunable properties suitable for gas storage and separation applications.

Data Table: Properties of COFs Derived from this compound

| Property | Value |

|---|---|

| Surface Area | 1500 m²/g |

| Pore Volume | 0.50 cm³/g |

| Stability | Stable up to 300°C |

A notable example includes a study where COFs synthesized using this compound exhibited excellent stability and selective adsorption capabilities for CO over N, highlighting their potential in carbon capture technologies .

Photonic Applications

Up-conversion Luminescence

The presence of the boron moiety enhances the photonic properties of materials when incorporated into luminescent systems. The compound has been utilized in developing materials that exhibit two-photon up-conversion luminescence.

Case Study: Luminescent Materials for Bioimaging

Research published in Advanced Materials showcased how integrating this compound into luminescent nanoparticles improved their efficiency for bioimaging applications. The particles demonstrated significant brightness under near-infrared light excitation .

Medicinal Chemistry

Drug Development

The boron-containing structure allows for enhanced interactions with biological targets. The compound has been explored as a potential scaffold in drug design due to its ability to form reversible covalent bonds with biomolecules.

Example: Anticancer Agents

In recent studies, derivatives of this compound were evaluated for their anticancer properties. The modifications facilitated improved binding affinities to cancer cell receptors compared to traditional compounds .

作用机制

嘧啶-5-硼酸频哪醇酯的作用机制与其能够与各种底物形成稳定的络合物有关。 在 Suzuki-Miyaura 偶联反应中,硼酸酯基团与钯催化剂发生转金属化,促进碳-碳键的形成 。 在生物应用中,该化合物通过与特定的激酶结合而起抑制剂的作用,从而调节它们的活性并影响细胞信号通路 .

类似化合物:

- 2-氨基-5-嘧啶硼酸频哪醇酯

- 2-(二甲氨基)嘧啶-5-硼酸频哪醇酯

比较: 嘧啶-5-硼酸频哪醇酯因其独特的结构而独一无二,该结构使其能够选择性地抑制激酶并有效地参与交叉偶联反应。 与类似化合物相比,它具有更高的稳定性和反应性,使其成为各种合成和研究应用的首选 .

相似化合物的比较

- 2-Amino-5-pyrimidineboronic acid pinacol ester

- 2-(Dimethylamino)pyrimidine-5-boronic acid pinacol ester

Comparison: Pyrimidine-5-boronic acid pinacol ester is unique due to its specific structure, which allows for selective inhibition of kinase enzymes and efficient participation in cross-coupling reactions. Compared to similar compounds, it offers higher stability and reactivity, making it a preferred choice in various synthetic and research applications .

生物活性

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 245.085 g/mol. Its structure features a pyrimidine ring substituted with a boron-containing dioxaborolane moiety, which is known to enhance the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of kinases or proteases, which are critical in cancer cell proliferation and survival.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Cellular Signaling Modulation : It may modulate signaling pathways related to cell growth and apoptosis through interactions with specific receptors or intracellular proteins.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Therapy : Due to its enzyme inhibition properties, it may be developed as a candidate for targeted cancer therapies.

- Neurological Disorders : Its antioxidant activity suggests possible applications in neuroprotection against diseases such as Alzheimer's and Parkinson's.

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activation and PARP cleavage.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Enzyme inhibition |

| A549 (Lung) | 12 | Antioxidant activity |

In Vivo Studies

In vivo studies using murine models have shown promising results where the administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of the immune response.

属性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-12-7-13-6-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRGGSAGSUEJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400624 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321724-19-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。